An In-Depth Technical Guide to 4-Amino-6-fluoronicotinic Acid: Properties and Applications
An In-Depth Technical Guide to 4-Amino-6-fluoronicotinic Acid: Properties and Applications
Introduction: A Multifaceted Building Block for Modern Drug Discovery
4-Amino-6-fluoronicotinic acid (CAS No. 1242336-78-2) is a highly functionalized heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry and drug development.[1][2] As a derivative of nicotinic acid (Vitamin B3), it possesses a pyridine core, which is a prevalent motif in numerous pharmaceuticals. The strategic placement of an amino group at the 4-position and a fluorine atom at the 6-position imbues the molecule with a unique combination of electronic properties and reactive handles, making it an attractive starting material for the synthesis of complex molecular architectures.
The true value of this compound lies in the synergistic interplay of its functional groups. The amino group acts as a potent electron-donating group and a hydrogen bond donor, crucial for molecular recognition at biological targets. Conversely, the fluorine atom, a compact and highly electronegative element, can profoundly influence the molecule's physicochemical properties. It is known to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins through specific non-covalent interactions.[3] This guide provides a comprehensive overview of the chemical properties, spectral characteristics, reactivity, and applications of 4-Amino-6-fluoronicotinic acid, offering field-proven insights for researchers and drug development professionals.
Core Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis and development. The key physicochemical data for 4-Amino-6-fluoronicotinic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1242336-78-2 | [1],[2] |
| Molecular Formula | C₆H₅FN₂O₂ | [1] |
| Molecular Weight | 156.11 g/mol | [1] |
| Appearance | Off-white to white solid/powder | [4] |
| Melting Point | Data not consistently reported; similar compounds melt with decomposition at high temperatures. | N/A |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | Inferred |
| IUPAC Name | 4-amino-6-fluoropyridine-3-carboxylic acid | N/A |
Spectroscopic Analysis: Deciphering the Molecular Signature
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region. The proton at the 2-position (H-2) and the proton at the 5-position (H-5) would appear as singlets or narrow doublets due to coupling with the fluorine atom. The electron-donating amino group at C-4 and the electron-withdrawing fluorine at C-6 will significantly influence the chemical shifts of these protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), while the amine protons will also present as a broad signal.
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¹³C NMR: The carbon spectrum will display six distinct signals. The carbon bearing the fluorine (C-6) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the ring carbons will be influenced by the substituents, with C-4 shifted upfield due to the amino group and C-6 shifted downfield due to the fluorine atom. The carboxyl carbon (C-7) will appear at the most downfield position (~165-170 ppm).
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¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a critical characterization tool.[5] A single resonance is expected for the fluorine atom at the 6-position. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring and can be used to monitor reactions involving this part of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the molecule's functional groups:
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
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N-H Stretch (Amino Group): Two sharp to medium bands around 3500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.
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C=C and C=N Stretch (Aromatic Ring): Multiple bands in the 1600-1450 cm⁻¹ region.
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C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, 4-Amino-6-fluoronicotinic acid is expected to show a molecular ion peak [M]+ at m/z 156. Fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group, leading to a significant fragment at m/z 112.
Synthesis and Chemical Reactivity
The utility of 4-Amino-6-fluoronicotinic acid as a building block stems from its accessible synthesis and the versatile reactivity of its functional groups.
Illustrative Synthesis Pathway
While specific patented syntheses exist, a common conceptual approach involves the construction of the substituted pyridine ring. One plausible route begins with a pre-functionalized pyridine, such as 2-fluoro-4-chloro-5-methylpyridine. The synthesis would proceed through nucleophilic substitution of the chlorine, oxidation of the methyl group to a carboxylic acid, and subsequent amination.
A representative synthesis for a related compound, 6-fluoronicotinic acid, involves the oxidation of 2-fluoro-5-methylpyridine with a strong oxidizing agent like potassium permanganate (KMnO₄).[6][7]
Protocol: Oxidation of 2-fluoro-5-methylpyridine to 6-fluoronicotinic acid [6][7]
Causality: This protocol exemplifies a common and robust method for converting an alkyl side chain on an aromatic ring to a carboxylic acid. Potassium permanganate is chosen for its high oxidation potential and efficacy under aqueous conditions. The basic conditions (using KOH) help to solubilize the permanganate and the acidic product as its carboxylate salt.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, suspend 2-fluoro-5-methylpyridine (1.0 eq) in water.
-
Reagent Addition: Add potassium permanganate (2.0 eq) and potassium hydroxide (1.0 eq) to the stirring suspension.
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Heating: Heat the reaction mixture to 95-100°C for several hours, monitoring the disappearance of the purple permanganate color.
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Workup (Filtration): While hot, filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Acidification: Cool the filtrate to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of 2-4. This protonates the carboxylate, causing the product to precipitate.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-fluoronicotinic acid.
Caption: Key reactivity pathways for the core scaffold.
Applications in Medicinal Chemistry and Drug Discovery
The unique structural and electronic features of 4-Amino-6-fluoronicotinic acid make it a privileged scaffold for designing bioactive molecules.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine at strategic positions can block metabolic hotspots and increase a drug candidate's half-life. [3][8]* PET Imaging: Fluorine-18 is a widely used positron-emitting radionuclide for Positron Emission Tomography (PET). Nicotinic acid derivatives are excellent scaffolds for developing PET tracers. [9][10]The non-radioactive 'cold' version, 4-Amino-6-fluoronicotinic acid, serves as an essential standard and precursor for developing novel ¹⁸F-labeled imaging agents for oncology and neurology. [3][10]* Kinase Inhibitors: The aminopyridine core is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group can form critical hydrogen bonds with the kinase hinge region, while the rest of the scaffold can be elaborated to achieve potency and selectivity.
-
Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby amino groups, making them less basic at physiological pH. This can improve cell permeability and reduce off-target effects associated with high basicity. It also increases lipophilicity, which can enhance membrane transport.
Safety and Handling
As with any laboratory chemical, 4-Amino-6-fluoronicotinic acid should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from structurally related compounds like 6-fluoronicotinic acid provide guidance. [11][12]
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [12][13]* Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood. [11] * Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [12] * Avoid breathing dust and avoid contact with skin and eyes. [11] * Store in a tightly closed container in a dry, cool place. [11]
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Conclusion
4-Amino-6-fluoronicotinic acid is more than just a chemical intermediate; it is a strategically designed building block that offers solutions to long-standing challenges in drug discovery. Its trifunctional nature provides a robust platform for generating diverse chemical libraries. The presence of fluorine offers a proven method for enhancing the metabolic stability and modulating the electronic properties of lead compounds. For researchers in medicinal chemistry, understanding the core properties and reactivity of this scaffold is key to unlocking its full potential in the development of next-generation therapeutics and advanced diagnostic agents.
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